Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar.
Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents.
Zosuquidar
CAS No.: 167354-41-8
Cat. No.: VC0003434
Molecular Formula: C32H31F2N3O2
Molecular Weight: 527.6 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 167354-41-8 |
---|---|
Molecular Formula | C32H31F2N3O2 |
Molecular Weight | 527.6 g/mol |
IUPAC Name | (2S)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol |
Standard InChI | InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2/t21-,29-,30+,31?/m0/s1 |
Standard InChI Key | IHOVFYSQUDPMCN-AUAXPYEWSA-N |
Isomeric SMILES | C1CN(CCN1C[C@@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47 |
SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |
Canonical SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Zosuquidar
Molecular Structure and Target Specificity
Zosuquidar (C₃₂H₃₁F₂N₃O₂) is a small molecule with a molecular weight of 527.616 g/mol, characterized by its selective inhibition of P-gp, an ATP-dependent efflux pump encoded by the ABCB1 gene . Unlike first-generation modulators like cyclosporine A, zosuquidar exhibits minimal interaction with other ATP-binding cassette transporters, such as multidrug resistance-related protein 1 (MRP1) or breast cancer resistance protein (BCRP), at concentrations below 1 μM . This specificity reduces off-target effects and mitigates pharmacokinetic (PK) interactions with co-administered chemotherapeutics, a critical advantage in combinatorial regimens .
Mechanism of Action
P-gp overexpression in cancer cells facilitates the efflux of hydrophobic chemotherapeutic agents, such as anthracyclines and taxanes, conferring drug resistance . Zosuquidar binds to the drug-binding pocket of P-gp with a dissociation constant (Kᵢ) of 59 nM, competitively inhibiting substrate translocation and intracellular drug retention . Preclinical models demonstrated that zosuquidar restored daunorubicin sensitivity in P-gp-positive leukemia cell lines by increasing intracellular drug accumulation by 3- to 5-fold .
Clinical Trial Outcomes: Successes and Limitations
Phase III Trial in Elderly AML (ECOG 3999)
A randomized, double-blind study of 449 AML patients aged >60 years compared zosuquidar (550 mg) plus cytarabine/daunorubicin to placebo . Key outcomes included:
Despite adequate P-gp inhibition (67.5% of patients showed functional modulation), zosuquidar failed to improve survival, underscoring the contribution of non-P-gp resistance mechanisms .
Heterogeneity in Multidrug Resistance
Functional assays in AML blasts revealed four distinct MDR phenotypes:
-
P-gp-Dependent Efflux: Sensitive to zosuquidar (30% of cases) .
-
Dual Efflux: Co-expression of P-gp and non-P-gp transporters (20%) .
-
Efflux-Independent Resistance: Linked to apoptotic dysregulation (25%) .
This heterogeneity explains why P-gp inhibition alone achieved only a 15% increase in daunorubicin retention in clinical specimens .
Emerging Insights and Future Directions
Biomarker-Driven Patient Stratification
Retrospective analysis of ECOG 3999 identified cytogenetic risk and P-gp activity as independent prognostic factors . Patients with favorable cytogenetics and P-gp overexpression derived marginal benefit from zosuquidar (HR: 0.89, 95% CI: 0.72–1.10), suggesting that biomarker-enriched trials may enhance therapeutic precision .
Combinatorial Strategies
Preclinical data support combining zosuquidar with BCRP inhibitors (e.g., Ko143) or apoptosis sensitizers (e.g., venetoclax) to address concurrent resistance pathways . A phase Ib trial evaluating zosuquidar with liposomal doxorubicin in solid tumors is ongoing (NCT04834314).
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume